molecular formula C19H26O2 B583419 7alpha-Methylestr-4-ene-3,17-dione CAS No. 436144-67-1

7alpha-Methylestr-4-ene-3,17-dione

Cat. No.: B583419
CAS No.: 436144-67-1
M. Wt: 286.415
InChI Key: IHFREKJAIFEZMQ-ARTWWJDJSA-N
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Description

7alpha-Methylestr-4-ene-3,17-dione is a synthetic androgenic-anabolic steroid. It is a modified form of testosterone designed to enhance its anabolic properties while minimizing androgenic effects. This compound is primarily used in medical and sports settings for its potent anabolic effects.

Scientific Research Applications

7alpha-Methylestr-4-ene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Researchers use it to study androgen receptor interactions and the effects of anabolic steroids on cellular processes.

    Medicine: It has potential therapeutic applications in treating conditions like muscle wasting and osteoporosis.

    Industry: The compound is used in the development of performance-enhancing drugs and other steroid-based pharmaceuticals.

Mechanism of Action

7alpha-Methylestr-4-ene-3,17-dione may act as a prohormone of trestolone (7α-methyl-19-nortestosterone; MENT) .

Preparation Methods

The synthesis of 7alpha-Methylestr-4-ene-3,17-dione involves several steps. One common method includes the methylation of estr-4-ene-3,17-dione. The reaction conditions typically involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7alpha-Methylestr-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or alcohol derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, often using reagents like lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7alpha-Methylestr-4-ene-3,17-dione is unique due to its specific modifications that enhance its anabolic properties while reducing androgenic effects. Similar compounds include:

    Testosterone: The primary natural androgen with both anabolic and androgenic effects.

    Methyltestosterone: A synthetic derivative of testosterone with similar anabolic properties.

    Nandrolone: Another anabolic steroid with a different structure but similar effects on muscle growth.

These compounds share some similarities in their anabolic effects but differ in their specific chemical structures and androgenic profiles.

Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14+,15-,16+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFREKJAIFEZMQ-ARTWWJDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707643
Record name (7alpha)-7-Methylestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17000-78-1
Record name (7α)-7-Methylestr-4-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17000-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Methylestr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017000781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7alpha)-7-Methylestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7.ALPHA.-METHYLESTR-4-ENE-3,17-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W4OLA785
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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